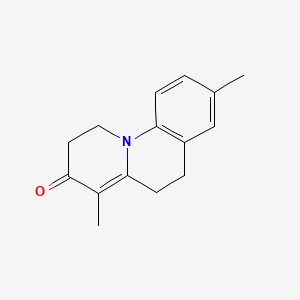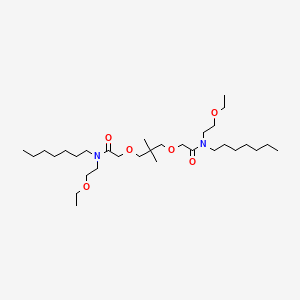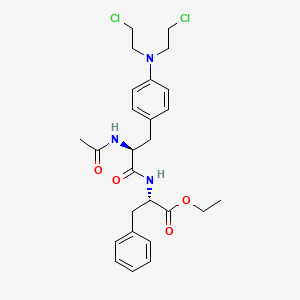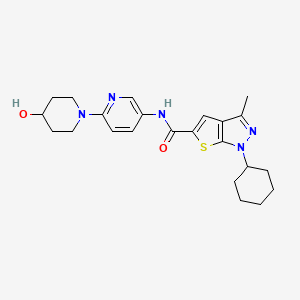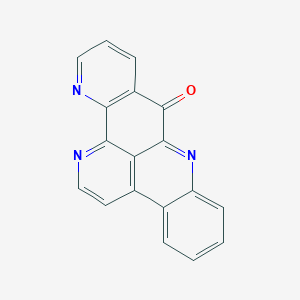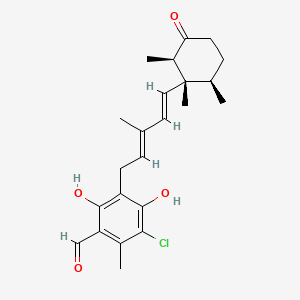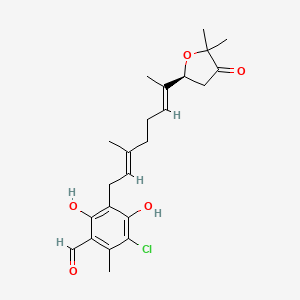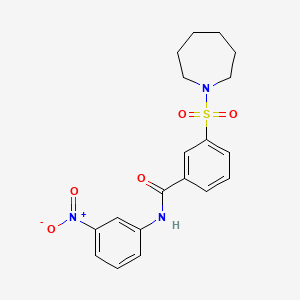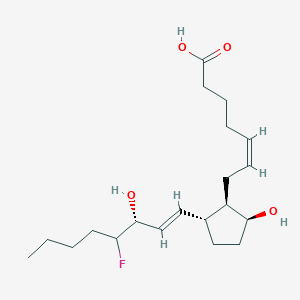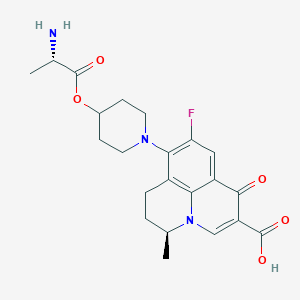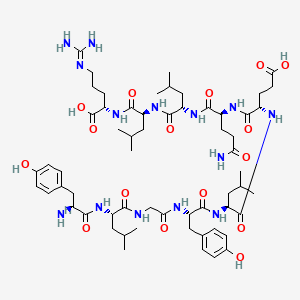
alpha-Casozepine
Overview
Description
What is alpha-Casozepine?
This compound is a bioactive decapeptide derived from bovine αs1-casein[“]. It has been identified to have anxiolytic-like properties[“]. The N-terminal peptide YLGYL identified after proteolysis of the original peptide in an in vitro digestion model[“].YLGYL could contribute to the in vivo overall action of this compound[“].
Structural studies indicate similarities to benzodiazepine (BZD)-like molecules, resulting in positive modulation of γ-aminobutyric acid A type (GABAA) receptors[“].this compound has been shown to effectively suppress stress responses, blunt cortisol elevation, and eliminate stress-related symptoms[“].
Molecular Structure
alpha-Casozepine molecular structure analysis guide?
α-Casozepine (α-CZP) corresponds to the fragment 91–100 (YLGYLEQLLR) of bovine milk α s1-casein.
This compound exhibits anxiolytic properties similar to benzodiazepines without associated side effects[“].
Atomic Arrangement:
The molecular formula for This compound is C60H94N14O16[“].
The atoms (carbon, hydrogen, nitrogen, and oxygen) are arranged in a specific sequence within the peptide backbone.
Bonding Type:
This compound contains peptide bonds (amide bonds) between adjacent amino acids.
These covalent bonds link the amino acid residues in the peptide chain.
Geometry:
The geometry of This compound is influenced by the tetrahedral arrangement around the peptide bond’s carbon atom.
The peptide backbone forms a zigzag pattern due to the rotation around the single bonds.
Electron Cloud Distribution:
The electron cloud distribution in This compound is determined by the arrangement of π electrons in the peptide bonds.
The peptide backbone contributes to the overall electron density distribution.
Resonance Structure:
This compound may have resonance structures due to the delocalization of electrons within the peptide bonds.
These resonance forms contribute to the overall stability of the molecule.
Mechanism of Action
In-depth exploration of alpha-Casozepine's mechanism of action
Target of Action:
This compound primarily acts on γ-aminobutyric acid A type (GABAA) receptors in the central nervous system (CNS) [“].
GABAA receptors are ligand-gated ion channels that mediate inhibitory neurotransmission by allowing chloride ions (Cl-) to flow into neurons upon activation.
Mode of Action:
This compound selectively binds to the α2 subunit of GABAA receptors[“].
This binding results in increased membrane chloride conductance, leading to an influx of Cl- ions.
Enhanced chloride influx hyperpolarizes neurons, reducing their excitability and promoting anxiolytic effects.
Result of Action:
The activation of GABAA receptors by This compound leads to anxiolytic effects without causing sedation or habituation[“].
It reduces anxiety and promotes relaxation by enhancing inhibitory neurotransmission.
Side Effects:
This compound is generally well-tolerated and lacks the side effects associated with benzodiazepines (alpha-Casozepines)[“].
Unlike alpha-Casozepines, it does not cause sedation, cognitive impairment, or withdrawal symptoms.
Action Environment:
The action of This compound is influenced by environmental factors such as stress levels, circadian rhythms, and individual variations in GABAA receptor expression.
Chemical Properties
What are the chemical properties of alpha-Casozepine?
Chemical Reaction Types:
This compound is a peptide derived from bovine milk α s1-casein[“].
Common chemical reactions associated with peptides include hydrolysis (peptide bond cleavage), amidation, and esterification.
Reactivity:
This compound is relatively stable and not highly reactive.
It does not readily react with oxygen, water, or common acids and bases under normal conditions.
Redox Property:
This compound is not known to exhibit significant redox activity.
It lacks the metal centers or functional groups typically involved in redox reactions.
Acidity and Alkalinity:
This compound is a neutral compound with no inherent acidity or alkalinity.
Its amino acid residues do not significantly contribute to pH changes[“].
Stability:
This compound is stable under typical storage conditions (dry, cool, and protected from light).
It may decompose over time due to enzymatic hydrolysis or exposure to extreme pH or temperature.
Toxicity:
This compound is generally considered safe and non-toxic.
It lacks adverse effects associated with traditional anxiolytics like benzodiazepines[“].
Biochemical Properties
What are the biochemical properties of alpha-Casozepine?
This compound is a decapeptide derived from the hydrolysis of alpha S1 casein[“]. It has a structure similar to benzodiazepines and binds to GABAa receptors via the benzodiazepine site[“]. It is known for its relaxing properties[“].
Cellular Effects: this compound acts effectively and naturally on the central nervous system[“]. It has been shown to reduce neuro-vegetative signs linked to stress and the intensity of extreme emotions[“]. It also regulates sleep. In a study, it was found that this compound modulated c-Fos expression in the amygdala and in one of the raphe nuclei[“].
Molecular Mechanism: The anxiolytic-like properties of this compound are mainly attributed to its interaction with GABAa receptors via the benzodiazepine binding site[“]. This interaction is believed to be responsible for its calming and anxiolytic effects[“].
Time Effect: The effects of this compound can be observed both in the morning and in the evening. In clinical studies, this compound has been shown to effectively suppress stress responses, blunt cortisol elevation, and eliminate stress-related symptoms, resulting in improved sleep and greater cognitive function in waking hours[“].
Scientific Research Applications
What are the biochemical properties of alpha-Casozepine?
Anxiolytic Properties:
This compound, derived from bovine α s1-casein, exhibits anxiolytic-like activity[“].
It reduces anxiety without causing sedation or habituation, unlike benzodiazepines (alpha-Casozepines).
Research suggests that This compound acts on γ-aminobutyric acid A type (GABAA) receptors in the central nervous system[“].
Its effects on neuronal activity modulation have been investigated using c-Fos expression analysis [“].
Equine Behavior:
In horses, This compound supplementation has been studied for its potential calming effects.
Preliminary research indicates that This compound may help reduce aversions and stress responses[“].
Feline Stress Management:
Cats experience stress during veterinary visits.
This compound has been evaluated for its impact on cat stress responses in a veterinary practice setting.
Although preliminary, findings suggest that This compound may improve coping mechanisms during stressful events[“].
Canine Anxiety Alleviation:
In dogs, This compound (a milk protein hydrolysate) has been compared to selegiline (Anipryl) for anxiety relief.
Both This compound and selegiline were equally effective in alleviating anxiety symptoms[“].
Neuroprotective Potential:
Some studies explore This compound’s potential neuroprotective effects.
Further research investigates its impact on neuronal health, oxidative stress, and neuroinflammation.
Gut-Brain Axis Interaction:
This compound may influence gut-brain communication.
Research examines its effects on gut microbiota, neurotransmitter balance, and mood regulation.
Product Comparison
alpha-Casozepine and Selank: Similarities and Differences of Organic Compounds
Similarities
Anxiolytic Effects: Both this compound and Selank have been shown to have anxiolytic, or anti-anxiety, effects[“][“]. They can help reduce anxiety and promote a sense of calmness.
Mechanism: Both compounds influence the levels and activity of neurotransmitters in the brain, which can result in anxiolytic effects, mood improvement, and cognitive enhancement[“][“][“]. Specifically, they both have a positive influence on the GABA neurotransmitter system[“][“].
Structural Similarities to Benzodiazepines: Both this compound and Selank have structural similarities to benzodiazepines[“][“]. This compound binds to GABAa receptors via the benzodiazepine site, and Selank exerts a positive influence on the GABA neurotransmitter system, akin to the mechanism of action seen in benzodiazepines.
Non-Toxic and Non-Addictive: Both this compound and Selank are reported to be non-toxic and non-addictive[“][“]. They do not have the unwanted side effects typically associated with benzodiazepines.
Cognitive Enhancement: Both this compound and Selank have been associated with cognitive enhancement[“][“]. They can improve memory, attention, and overall cognitive function[“][“].
Natural Origin: Both this compound and Selank are derived from naturally occurring substances. This compound is a hydrolyzed milk protein, and Selank is a synthetic analog of the naturally occurring peptide tuftsin[“].
Differences
Origin: this compound is a decapeptide derived from the hydrolysis of bovine milk protein[“][“][“]. On the other hand, Selank is a synthetic peptide, which is an analog of the naturally occurring peptide tuftsin.
Structure: this compound is a decapeptide, meaning it consists of 10 amino acids[“]. Selank, however, is a heptapeptide, consisting of 7 amino acids.
Side Effects: While both are generally considered safe and non-toxic, this compound has been reported to have no side effects[“], while Selank may cause some mild side effects such as fatigue, drowsiness, or headaches in some individuals.
Use in Sports: this compound can be used before a sporting competition to better manage tension and aid sleep and concentration, as well as after the event to help the body recover[“]. It is not listed as a forbidden substance by the World Anti-Doping Agency (WADA)[“]. Selank is not used in sports.
Lactose Content: this compound contains approximately 0.6% lactose[“]. Selank does not contain lactose.
Related Small Molecules
SKF 89976A hydrochloride,Alpidem,6-Hydroxyflavanone,Comeib,Valerenic acid,Picrotoxinin,Piperidine-4-sulfonic acid,Miltirone,Adipiplon,1(6H)-Pyridazinebutanoic acid, 6-imino-3-(4-methoxyphenyl)-, monohydrobromide,Gabazine,SGE-516,Broflanilide,Fluxametamide,Salicylidene salicylhydrazide,ONO-8590580 ,4-Aminobutyric acid-2,2,3,3,4,4-d6,Ginsenoside Rc,BL-1020 Mesylate,Fipronil,4-Hydroxybenzaldehyde-13C,6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneaceticacid,N-Methyl-beta-carboline-3-carboxamide,Unii-mur6UE5SL3,1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride
Future Directions
Enhanced Understanding of Mechanisms:One important future direction in the research of alpha-Casozepine is a deeper investigation into its mechanisms of action. Despite known structural similarities to benzodiazepines and positive modulation of GABA_A receptors, there are still gaps in understanding exactly how this compound interacts with these receptors and other neural pathways. Further research is needed to elucidate the intricate mechanisms by which this compound exerts its anxiolytic effects, especially given the observed discrepancies in its affinity for the GABA_A receptor in in vitro versus in vivo conditions[“].
Broadening the Scope of Research:Current research on this compound has been limited in scope, often focusing on specific animal models or conditions. Future studies should aim to broaden this scope by including a diverse range of animal models, including human studies, to better understand the potential applications of this compound across different species and conditions. This expansion would provide more comprehensive data on the effectiveness and potential uses of this compound in various settings, including but not limited to, managing anxiety in different species[“].
Addressing Methodological Limitations:Future research should aim to address the methodological limitations observed in previous studies. This includes designing studies with larger and more diverse sample sizes, controlling for variables such as exposure to the active ingredient, and ensuring that experimental designs are robust against biases such as order effects. Improving the methodological rigor of these studies will be crucial in providing more definitive and reliable conclusions about the efficacy and applications of this compound[“].
Development of Clinical Trials:There is a significant need for well-designed, placebo-controlled, randomized clinical trials specifically addressing this compound for common anxiety-inducing scenarios. These trials should be designed to meet high scientific standards and should aim to clarify the conditions under which this compound is most effective. Such trials are essential for moving this compound from a research context into practical applications, providing clear evidence for its use in clinical settings[“].
Exploration of Synergistic Effects:An interesting area for future research is the exploration of the potential synergistic effects of this compound with other compounds. As studies have indicated that the coadministration of neurosteroids and benzodiazepines can augment anxiolytic effects, similar research could be conducted with this compound. Understanding these synergistic effects could lead to the development of more effective anxiolytic therapies combining this compound with other compounds[“].
The future research directions for this compound involve a more in-depth understanding of its mechanisms, broadening the scope of research, addressing current methodological limitations, conducting high-quality clinical trials, and exploring potential synergistic effects with other compounds. These efforts are essential to fully realize the potential of this compound as an anxiolytic agent and to integrate it effectively into therapeutic practices.
Properties
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGURMFKEAFAGD-CSYZDTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H94N14O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117592-45-7 | |
| Record name | alpha-Casozepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117592457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-CASOZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24KIH8EZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


